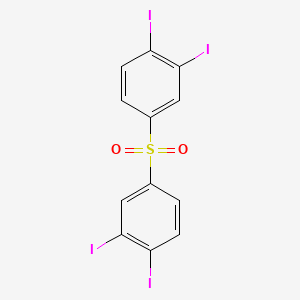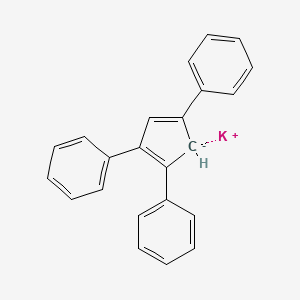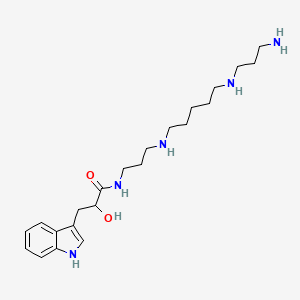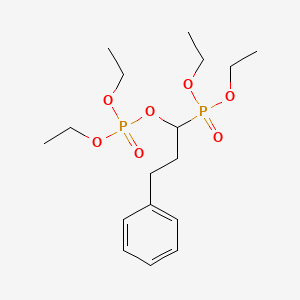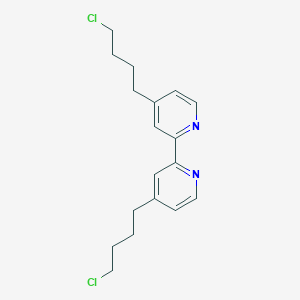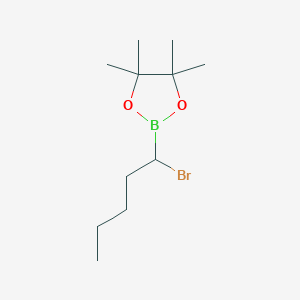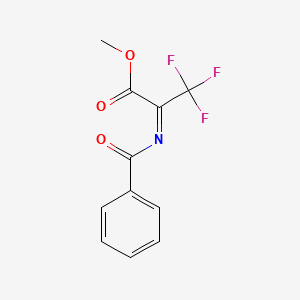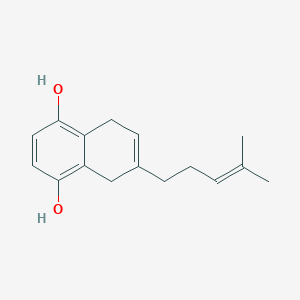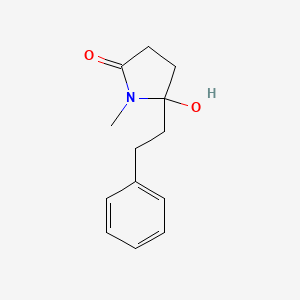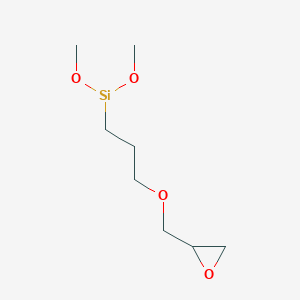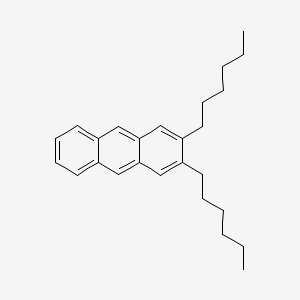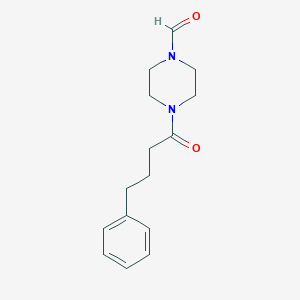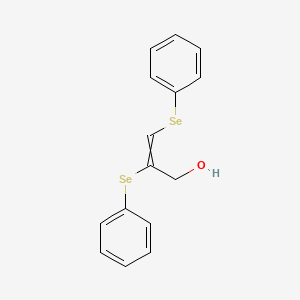
2,3-Bis(phenylselanyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(phenylselanyl)prop-2-en-1-ol is an organic compound characterized by the presence of two phenylselanyl groups attached to a prop-2-en-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylselanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with diphenyl diselenide in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(phenylselanyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: Reduction reactions can convert the selenoxide back to the original compound.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, reduced forms of the compound, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(phenylselanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of 2,3-Bis(phenylselanyl)prop-2-en-1-ol involves the interaction of the phenylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact molecular pathways involved are still under investigation, but they may include modulation of oxidative stress and inhibition of certain enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-ol, 3-phenyl- (E):
1,3-Bis(allyloxy)-2-propanol: This compound has a similar backbone but different functional groups.
Uniqueness
2,3-Bis(phenylselanyl)prop-2-en-1-ol is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
134904-99-7 |
|---|---|
Molekularformel |
C15H14OSe2 |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
2,3-bis(phenylselanyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14OSe2/c16-11-15(18-14-9-5-2-6-10-14)12-17-13-7-3-1-4-8-13/h1-10,12,16H,11H2 |
InChI-Schlüssel |
BRDKEVQPQBBTER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C=C(CO)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


